molecular formula C11H17BN2O3 B7955375 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol

Cat. No.: B7955375
M. Wt: 236.08 g/mol
InChI Key: UFQUZJZWRZESHZ-UHFFFAOYSA-N
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Description

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol is an organic compound that features both an amino group and a boronic ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol typically involves the use of 2-aminopyridine-5-boronic acid pinacol ester as a key intermediate . This intermediate can be synthesized through a microwave-assisted one-pot cyclization/Suzuki coupling approach, which is known for its efficiency and rapid reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of microwave-assisted synthesis and Suzuki coupling reactions would be advantageous in an industrial context due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The boronic ester group can be reduced to form boronic acids.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Boronic acids.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol involves its ability to participate in various chemical reactions due to the presence of both an amino group and a boronic ester group. The amino group can act as a nucleophile, while the boronic ester group can participate in Suzuki coupling reactions, forming carbon-carbon bonds. These properties make the compound versatile in organic synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol is unique due to the specific positioning of its functional groups on the pyridine ring, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and high stability.

Properties

IUPAC Name

3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)7-5-14-6-8(13)9(7)15/h5-6H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQUZJZWRZESHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC=C(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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